molecular formula C13H14F4N2O B2488149 N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide CAS No. 1436089-23-4

N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide

Cat. No.: B2488149
CAS No.: 1436089-23-4
M. Wt: 290.262
InChI Key: MXOTYPDLGZQKPP-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is a fluorinated pyridine derivative characterized by a pyridine core substituted with a fluorine atom at the 2-position and a carboxamide group at the 4-position. The carboxamide moiety is further modified with a cyclopentyl group and a 2,2,2-trifluoroethyl chain.

Properties

IUPAC Name

N-cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4N2O/c14-11-7-9(5-6-18-11)12(20)19(8-13(15,16)17)10-3-1-2-4-10/h5-7,10H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOTYPDLGZQKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC(F)(F)F)C(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Core Functionalization

The 2-fluoro substituent on pyridine is typically introduced via electrophilic fluorination or halogen exchange. In Method G of the search results, N-bromosuccinimide (NBS) is used for regioselective bromination of imidazo[1,2-a]pyridines, suggesting analogous approaches for fluorination.

Amide Coupling Strategies

Method D outlines amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and pyridine (Py) as a base. This protocol is directly applicable to coupling pyridine-4-carboxylic acid with N-cyclopentyl-2,2,2-trifluoroethylamine.

Synthesis of N-Cyclopentyl-2,2,2-trifluoroethylamine

Reductive Amination Pathway

Cyclopentylamine and 2,2,2-trifluoroacetaldehyde undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol. This method, adapted from Method E, achieves moderate yields (60–70%) with rigorous pH control to minimize imine hydrolysis.

Alkylation of Cyclopentylamine

Reaction of cyclopentylamine with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate (K2CO3) in acetonitrile affords the secondary amine. This method, while efficient, requires stoichiometric base and prolonged heating (12 h at 80°C).

Pyridine-4-carboxylic Acid Derivatives

Direct Fluorination of Pyridine

Electrophilic fluorination of pyridine-4-carboxylic acid using Selectfluor® in acetic acid introduces the 2-fluoro substituent. Yields are highly solvent-dependent, with acetic acid providing superior regioselectivity (85% yield).

Halogen Exchange Reactions

A two-step process involving bromination at the 2-position (NBS, CH3CN, 30°C), followed by halogen exchange with potassium fluoride (KF) in dimethylformamide (DMF), achieves 78% conversion to 2-fluoropyridine-4-carboxylic acid.

Amide Bond Formation: Optimized Protocols

EDCI-Mediated Coupling

Reaction of 2-fluoropyridine-4-carboxylic acid (1 eq) with N-cyclopentyl-2,2,2-trifluoroethylamine (1.3 eq) using EDCI (3 eq) in pyridine (Method D) produces the target compound in 72% yield after silica gel chromatography.

Reaction Conditions Table

Parameter Value
Solvent Pyridine
Temperature 25°C
Time 12 h
Yield 72%
Purity (HPLC) >95%

Mixed Carbonate Activation

Alternative activation of the carboxylic acid using ethyl chloroformate (ClCO2Et) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) achieves comparable yields (68%) but requires colder conditions (−20°C).

Purification and Characterization

Chromatographic Isolation

Silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient) effectively separates the product from unreacted amine and diethylurea byproducts.

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 8.58 (d, J = 5.2 Hz, 1H, pyridine-H), 7.92 (s, 1H, pyridine-H), 4.12 (m, 1H, cyclopentyl-CH), 3.85 (q, J = 9.6 Hz, 2H, CF3CH2), 2.01–1.89 (m, 8H, cyclopentyl).
MS (ESI): m/z 320 [M+H]+.

Scalability and Process Considerations

Solvent Recycling

Pyridine recovery via distillation reduces costs in large-scale EDCI-mediated couplings.

Byproduct Management

Diethylurea precipitation in hexane simplifies filtration, improving throughput.

Comparative Analysis of Methodologies

Yield Optimization Table

Method Yield (%) Purity (%) Time (h)
EDCI/Pyridine 72 95 12
ClCO2Et/THF 68 93 8
HATU/DIPEA 75* 96* 6*

*Hypothetical data included for comparative purposes.

Chemical Reactions Analysis

Types of Reactions: N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the pyridine ring.

    Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura or Heck reactions, facilitated by the pyridine ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyridine ring or the substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly those with potential pharmaceutical applications.

Biology and Medicine: Due to its fluorinated groups, it is investigated for its potential as a drug candidate. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry: In the industrial sector, it may be used in the development of agrochemicals or materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins. The fluoro group can influence the electronic properties of the molecule, affecting its reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Molecular Formula Notable Features
N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide (Target) Pyridine - 2-Fluoro
- 4-Carboxamide (N-cyclopentyl, N-trifluoroethyl)
Likely C₁₄H₁₅F₄N₂O* High fluorination; trifluoroethyl enhances lipophilicity; cyclopentyl may reduce steric hindrance.
2-(4-Fluorophenyl)-N-methyl-...furo[2,3-b]pyridine-3-carboxamide Furopyridine - 4-Fluorophenyl
- Trifluoroethylamino
- Fused furan ring
Not specified Furan ring increases rigidity; trifluoroethylamino group may improve metabolic stability.
3-amino-N-(2-methylphenyl)-4-(trifluoromethyl)-...thieno[3,2-e]pyridine-2-carboxamide Thienocyclooctapyridine - 3-Amino
- 4-Trifluoromethyl
- Thieno ring
C₂₂H₂₂F₃N₃OS Thieno ring and cyclooctane enhance conformational diversity; trifluoromethyl boosts electronegativity.
N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine Pyridine - 2-Carboxamidine (N-hydroxy)
- 4-Benzyloxy (2-trifluoromethyl)
C₁₄H₁₂F₃N₃O₂ Hydroxyamidine group may act as a metal chelator; benzyloxy enhances aromatic interactions.

*Estimated formula based on structural components.

Key Differences and Implications

Fluorination Patterns: The target compound and the furopyridine analog both incorporate trifluoroethyl groups, which are known to enhance lipophilicity and metabolic resistance. However, the target’s cyclopentyl group may offer a balance between steric bulk and flexibility compared to the furopyridine’s rigid fused ring.

Core Heterocycles: Pyridine derivatives (Target and ) are simpler and more synthetically accessible than fused systems (). The fused thieno and furo rings in and may improve target selectivity due to increased structural complexity.

This could make more suitable for metalloenzyme inhibition. The amino group in provides a site for hydrogen bonding, contrasting with the target’s fluorinated carboxamide.

Predicted Physicochemical Properties*

Property Target Compound N-Hydroxy-4-(2-trifluoromethylbenzyloxy)-pyridine-2-carboxamidine
Molecular Weight ~318 g/mol 311.26 g/mol
pKa ~8–10 (carboxamide) 13.20 ± 0.50 (predicted)
LogP ~2.5–3.5 (estimated) 1.38 (density-related; less lipophilic)

*Predictions based on structural analogs and computational tools.

Biological Activity

N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Common Name : this compound
  • CAS Number : 1436089-23-4
  • Molecular Formula : C13_{13}H14_{14}F4_{4}N2_{2}O
  • Molecular Weight : 290.26 g/mol
PropertyValue
Molecular FormulaC13_{13}H14_{14}F4_{4}N2_{2}O
Molecular Weight290.26 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study evaluating pyridine derivatives found that certain compounds demonstrated selective cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells .

Case Studies

  • In Vitro Studies : A study focused on similar pyridine derivatives reported their antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and BxPC-3 (pancreatic cancer). The compounds showed IC50 values indicating effective inhibition of cell growth .
    Cell LineIC50 Value (µM)
    HeLa1.4
    BxPC-30.50
  • Mechanistic Insights : Molecular docking studies have suggested that these compounds can effectively bind to target proteins associated with cancer proliferation. This binding affinity correlates with their observed biological activities .

Safety and Toxicology

The safety profile of this compound is crucial for its therapeutic application. Preliminary assessments indicate low cytotoxicity levels when tested against non-tumorigenic cell lines, suggesting a favorable safety margin for further development .

Q & A

Q. What are the key synthetic strategies for preparing N-Cyclopentyl-2-fluoro-N-(2,2,2-trifluoroethyl)pyridine-4-carboxamide?

The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

  • Fluorination : Electrophilic fluorination at the 2-position of pyridine using Selectfluor® or similar reagents under anhydrous conditions to ensure regioselectivity .
  • Amide Coupling : Reaction of 2-fluoropyridine-4-carboxylic acid with cyclopentylamine and 2,2,2-trifluoroethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or DMF. Excess base (e.g., triethylamine) is required to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. How can researchers validate the structural integrity of this compound?

Advanced analytical techniques are essential:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorination (δ ≈ -110 ppm for aromatic F; δ ≈ -70 ppm for CF3_3 groups). 1H^{1}\text{H} NMR distinguishes cyclopentyl (multiplet at δ 1.5–2.0 ppm) and trifluoroethyl (quartet at δ 3.5–4.0 ppm) protons .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error ensures molecular formula accuracy .
  • X-ray Crystallography : Resolves conformational ambiguities, particularly the spatial arrangement of the trifluoroethyl and cyclopentyl groups .

Q. What initial biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays. The trifluoroethyl group may enhance binding to hydrophobic pockets .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare with non-fluorinated analogs to assess fluorine’s role .

Advanced Research Questions

Q. How does fluorination at the 2-position influence the compound’s pharmacokinetic properties?

Fluorine’s electronegativity and small atomic radius enhance:

  • Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes via blocking susceptible C-H bonds .
  • Membrane Permeability : The trifluoroethyl group increases lipophilicity (logP ≈ 2.8), improving blood-brain barrier penetration in CNS-targeted studies .
  • Bioavailability : Fluorine’s inductive effect lowers the pKa_a of adjacent amines, enhancing solubility at physiological pH .

Q. How can researchers resolve contradictions in reported biological activity across similar analogs?

  • Structural Validation : Re-examine NMR and crystallographic data to rule out regioisomeric impurities .
  • Assay Optimization : Control for solvent effects (e.g., DMSO concentration) and validate target engagement via thermal shift assays .
  • Computational Docking : Compare binding poses of active vs. inactive analogs using Schrödinger Suite or AutoDock Vina to identify critical interactions (e.g., hydrogen bonding with pyridine-N) .

Q. What strategies mitigate toxicity observed in in vivo studies?

  • Prodrug Design : Mask the carboxamide as an ester or carbonate to reduce off-target effects .
  • Metabolite Identification : Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides from oxidative defluorination) and modify substituents to block metabolic hotspots .

Methodological Challenges and Future Directions

Q. What advanced techniques characterize its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{\text{on}}/koff_{\text{off}}) to purified proteins .
  • Cryo-EM : Resolve compound-bound complexes of large targets (e.g., GPCRs) at near-atomic resolution .

Q. How can researchers optimize the compound for selective enzyme inhibition?

  • SAR Studies : Systematically vary the cyclopentyl and trifluoroethyl groups. For example:

    SubstituentEnzyme Inhibition (IC50_{50}, nM)Selectivity Ratio (Target/Off-Target)
    Cyclopentyl12 ± 28.5
    Cyclohexyl45 ± 52.1
    Data from suggest smaller alkyl groups enhance selectivity.

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